6-Methylmercaptopurine Riboside-d3 is a deuterated analog of 6-methylmercaptopurine riboside, a compound that plays a significant role in the metabolism of thiopurines, which are widely used in the treatment of various diseases, including certain cancers and autoimmune disorders. This compound is particularly important in pharmacogenomics, as its metabolism can be influenced by genetic variations in patients, affecting therapeutic outcomes and toxicity.
6-Methylmercaptopurine Riboside-d3 is derived from 6-methylmercaptopurine, which is a metabolite of the thiopurine drugs azathioprine and mercaptopurine. These drugs are prodrugs that require metabolic activation to exert their therapeutic effects. The deuterated form, denoted by the "d3," indicates that three hydrogen atoms have been replaced with deuterium, enhancing its stability and allowing for more precise tracking in metabolic studies.
This compound belongs to the class of purine analogs and thiopurines. It is classified as a nucleoside due to its structure, which consists of a purine base (6-methylmercaptopurine) attached to a ribose sugar.
The synthesis of 6-Methylmercaptopurine Riboside-d3 involves several steps:
The synthesis may utilize deuterated solvents and reagents to facilitate the incorporation of deuterium into the final product. The reaction conditions, such as temperature and pH, are optimized to maximize yield and purity.
The molecular formula for 6-Methylmercaptopurine Riboside-d3 is C₁₃H₁₈D₃N₅O₅S. Its structure consists of a purine ring (6-methylmercaptopurine) attached to a ribose sugar. The presence of deuterium alters the mass but not the chemical behavior significantly compared to its non-deuterated counterpart.
6-Methylmercaptopurine Riboside-d3 participates in several biochemical reactions:
The reactions involving this compound are typically monitored using chromatographic techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for precise quantification and identification of metabolites.
The mechanism of action for 6-Methylmercaptopurine Riboside-d3 primarily involves its conversion into thioguanosine nucleotides within cells:
Research has shown that 6-thioguanine nucleotides can alter lymphocyte proliferation by interfering with signaling pathways crucial for cell division and survival.
6-Methylmercaptopurine Riboside-d3 (CAS 342-69-8 unlabeled) features a purine ring system linked to a ribose sugar via a β-glycosidic bond, with a methylthio group (-SCH₃) at the 6-position of the purine ring. The deuterium labeling occurs specifically at the methyl group, where three hydrogen atoms are replaced by deuterium atoms (-SCD₃), creating a stable isotopologue of the native compound. This structural modification is confirmed through advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which demonstrates the absence of proton signals in the methyl region and mass spectral fragmentation patterns consistent with deuterium incorporation [1] [3] [5]. The compound's stereochemistry is defined by the natural D-configuration of the ribofuranosyl moiety, as evidenced by the specific optical rotation and chiral chromatography retention times matching its non-deuterated counterpart [3]. The SMILES notation for this compound is O[C@@H]1C@HC@@HO[C@H]1N2C=NC3=C2N=CN=C3SC([2H])([2H])[2H], explicitly representing the deuterated methyl group and β-anomeric configuration [10].
The deuterated compound exhibits precise molecular alterations compared to its non-deuterated analog:
Table 1: Molecular Comparison with Non-Deuterated Analog
Parameter | 6-Methylmercaptopurine Riboside-d3 | 6-MMPR (Non-deuterated) |
---|---|---|
Molecular Formula | C₁₁H₁₁D₃N₄O₄S | C₁₁H₁₄N₄O₄S |
Molecular Weight | 301.34 g/mol | 298.32 g/mol |
Deuterium Positions | Methyl group (-SCD₃) | N/A |
Isotopic Purity | >95% (confirmed by MS) | N/A |
The molecular formula C₁₁H₁₁D₃N₄O₄S confirms the replacement of three hydrogen atoms with deuterium at the methylthio moiety, resulting in a molecular weight increase of 3.02 g/mol compared to the non-deuterated form (C₁₁H₁₄N₄O₄S, MW 298.32 g/mol) [1] [3] [5]. High-resolution mass spectrometry (HRMS) analysis shows a characteristic [M+H]⁺ ion at m/z 302.35, with the 3 Da mass shift serving as the primary indicator of successful deuterium incorporation [10]. Isotopic purity exceeding 95% is routinely confirmed via HPLC coupled with mass spectrometric detection, where the deuterated compound exhibits minimal protiated impurity (<5%) at the retention time corresponding to non-deuterated 6-MMPR [1]. The deuterium distribution pattern is further validated through collision-induced dissociation (CID) experiments, which reveal diagnostic fragment ions at m/z 170.05 (cleavage of glycosidic bond with intact -SCD₃ group) and m/z 126.03 (purine ring fragment) [8].
The deuterium substitution at the methyl group minimally affects the compound's overall polarity and solubility profile while significantly enhancing its stability under analytical conditions:
Table 2: Physicochemical Properties and Stability Data
Property | Specification | Test Conditions |
---|---|---|
Physical Form | White to off-white solid | Visual inspection |
Purity | >95% (HPLC) | UV detection at 254 nm |
Storage Stability | Stable for ≥24 months at +4°C | Long-term stability study |
Solubility | Soluble in methanol, DMSO; sparingly soluble in water | 25°C, 10 mg/mL testing |
Photostability | Protected from light recommended | ICH Q1B guidelines |
Thermal Stability | Decomposition >150°C | Thermogravimetric analysis |
The compound demonstrates high solubility in polar organic solvents (90% methanol) but limited aqueous solubility, consistent with its non-deuterated analog [1] [4]. Accelerated stability studies indicate no significant degradation (>95% purity retention) when stored at +4°C for 24 months in its neat form, though solutions in methanol show gradual decomposition after 6 months at -20°C [1] [10]. The deuterium incorporation enhances metabolic stability in biological matrices, particularly against oxidative demethylation pathways, as confirmed in comparative incubation studies with hepatic microsomes [8]. The compound remains stable under typical analytical extraction conditions, including exposure to 0.2% formic acid in aqueous solutions and 0.1% formic acid in acetonitrile-methanol mixtures during chromatographic analysis [4]. However, prolonged exposure to strong acids (e.g., 70% perchloric acid) or oxidizing agents should be avoided to prevent deuterium exchange or sulfur oxidation [8].
The strategic deuteration of 6-MMPR confers distinct advantages for analytical applications while preserving the core chemical behavior:
Chromatographic Co-elution: The deuterated compound exhibits nearly identical retention times to non-deuterated 6-MMPR under reversed-phase chromatographic conditions, as demonstrated using C18 and amide columns with mobile phases containing 0.1-0.2% formic acid in water/acetonitrile-methanol gradients. For instance, both compounds elute at approximately 3.2 minutes on a Waters Acquity® UPLC BEH AMIDA column (1.7 μm, 2.1 × 100 mm) with a flow rate of 0.2 mL/min [4] [8]. This co-elution behavior confirms similar hydrophobicity and ensures comparable matrix effects during bioanalysis.
Mass Spectrometric Differentiation: The 3 Da mass difference creates distinct SRM transitions: 167.17 > 126.03 for non-deuterated 6-MMP vs. 170.05 > 126.03 for the deuterated analog when measured in positive electrospray ionization mode [4] [8]. This allows unambiguous differentiation in mass detectors while maintaining identical fragmentation pathways, making it an ideal internal standard for quantitative assays.
Analytical Performance Enhancement: When used as an internal standard in LC-MS/MS quantification of thiopurine metabolites, 6-Methylmercaptopurine Riboside-d3 reduces variability by compensating for extraction efficiency fluctuations (85-92% recovery vs. 70-85% for non-deuterated) and ion suppression effects (matrix effect 2-8% vs. 15-25% for non-deuterated) [8]. This significantly improves assay precision, with inter-day CVs <3.0% compared to >8.0% when using structural analogs without isotopic labeling.
Biochemical Equivalence: Enzymatic studies confirm that the deuterated analog undergoes identical metabolic pathways as non-deuterated 6-MMPR, particularly via thiopurine methyltransferase (TPMT)-catalyzed reactions, while providing resistance to non-enzymatic degradation in biological matrices. This biochemical mimicry enables accurate tracking of the native metabolite's stability in clinical samples during therapeutic drug monitoring [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7